1,1'-[3-cyclohexyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Its enzyme inhibitory properties make it useful in studying various biological pathways.
Medicine: The compound’s pharmacological activities, such as anticancer and antimicrobial effects, are of significant interest in drug development.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. These interactions are crucial for its pharmacological effects, such as anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but may differ in their pharmacological activities and specific applications. For example:
1,2,4-Triazolethiones: Known for their antiviral and anti-infective properties.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
The uniqueness of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific combination of functional groups and its diverse pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20Cl2N4O2S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[5-acetyl-3-cyclohexyl-6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-11(27)18-17(14-8-9-15(21)16(22)10-14)25(12(2)28)26-19(23-24-20(26)29-18)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
XTSBBYHQMAEUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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